molecular formula C16H17N7O2S B14927013 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14927013
M. Wt: 371.4 g/mol
InChI Key: SNXCVYUYDWMUIR-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure combining pyrazole, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thieno and triazolo rings. The final step involves the coupling of these rings under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H17N7O2S/c1-5-11-10(4)26-16-13(11)15-18-12(20-22(15)7-17-16)6-21-9(3)14(23(24)25)8(2)19-21/h7H,5-6H2,1-4H3

InChI Key

SNXCVYUYDWMUIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C

Origin of Product

United States

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